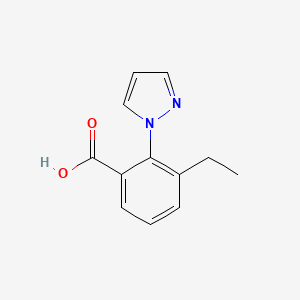

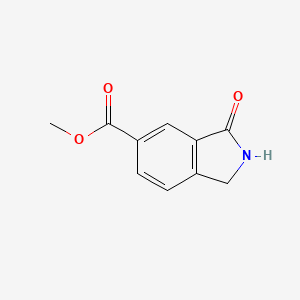

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid

Overview

Description

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid, commonly referred to as 3-E-2-PBA, is an organic compound that has been studied for its various applications in scientific research. It is a white crystalline solid with a molecular weight of 206.26 g/mol and a melting point of 153-155°C. 3-E-2-PBA is a versatile compound that can be used for a variety of research purposes, including as a reagent for organic synthesis, as a pharmaceutical intermediate, and as a model compound for biochemical and physiological studies.

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its pyrazole scaffold. Pyrazoles are known for their wide range of applications in drug discovery, often used as scaffolds in the synthesis of bioactive chemicals . This particular compound could be involved in the synthesis of novel drugs with potential therapeutic applications.

Agrochemistry

In agrochemistry, the pyrazole ring found in 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid can be utilized to develop new agrochemicals. Pyrazoles have been used to create compounds with herbicidal, fungicidal, and insecticidal properties, contributing to crop protection and yield improvement .

Coordination Chemistry

The pyrazole moiety in 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid can act as a ligand in coordination chemistry. It can form complexes with various metals, which can be used in catalysis, magnetic materials, and as sensors .

Organometallic Chemistry

In organometallic chemistry, 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid can be used to synthesize organometallic compounds. These compounds are crucial in catalytic processes, including those used in industrial chemical reactions .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit antimicrobial activity. Therefore, 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid could be a precursor in the synthesis of compounds targeting various bacterial strains .

Anticancer Activity

Compounds containing the pyrazole ring have been studied for their anticancer properties. 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid may contribute to the development of new anticancer agents through its incorporation into active molecules .

Antiviral Activity

The pyrazole core is also significant in the development of antiviral drugs. Derivatives of 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid could potentially be synthesized to create compounds that inhibit the replication of viruses such as influenza and herpes simplex virus .

Antileishmanial and Antimalarial Evaluation

A study involving molecular simulation has justified the potent in vitro antipromastigote activity of a compound derived from the pyrazole class, indicating that 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid could be used in the synthesis of antileishmanial and antimalarial drugs .

Mechanism of Action

Target of Action

Benzoic acids and pyrazoles are broad classes of compounds that can have a variety of targets depending on their specific structures and functional groups. They are often used in the synthesis of pharmaceuticals and agrochemicals .

Mode of Action

The mode of action of a specific benzoic acid or pyrazole compound would depend on its target. For example, some benzoic acid derivatives are known to inhibit enzymes, while some pyrazole compounds can act as antagonists for certain receptors .

Biochemical Pathways

Again, the affected biochemical pathways would depend on the specific targets of the compound. Benzoic acids and pyrazoles can be involved in a wide range of biochemical pathways due to their diverse targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoic acids and pyrazoles can vary widely. Factors such as the compound’s size, polarity, and specific functional groups can influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of a benzoic acid or pyrazole compound would depend on its mode of action and biochemical pathways. These could range from inhibiting a specific enzyme to blocking a receptor, leading to various downstream effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzoic acids and pyrazoles .

properties

IUPAC Name |

3-ethyl-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-9-5-3-6-10(12(15)16)11(9)14-8-4-7-13-14/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLZTPHQMUWAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

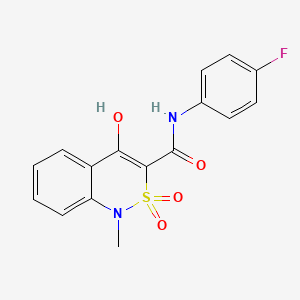

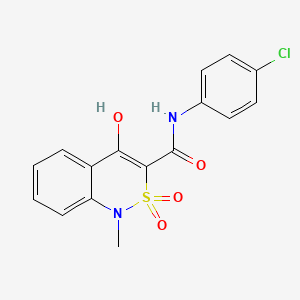

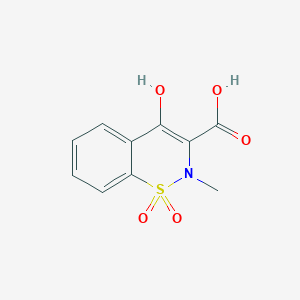

![N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide](/img/structure/B1423853.png)

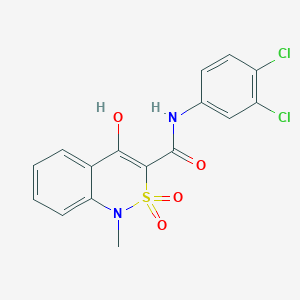

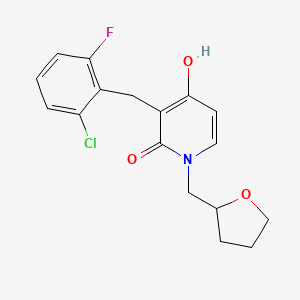

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)

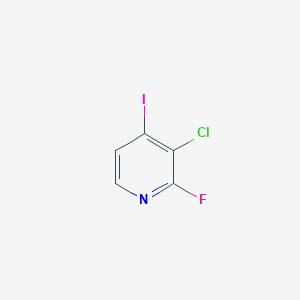

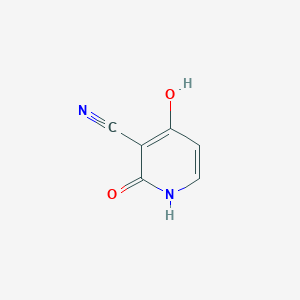

![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)